2-Naphthyl B-D-glucopyranoside monohydrate
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Overview
Description
2-Naphthyl B-D-glucopyranoside monohydrate is a synthetic sugar analog known for its non-toxic properties. It is widely used in scientific research due to its versatility in exploring sugar transport, membrane dynamics, and receptor-ligand interactions within cells . This compound has a molecular formula of C16H18O6•H2O and a molecular weight of 324.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl B-D-glucopyranoside monohydrate typically involves the glycosylation of 2-naphthol with a suitable glucosyl donor under acidic or basic conditions. Commonly used glucosyl donors include glucosyl bromide or glucosyl chloride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl B-D-glucopyranoside monohydrate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-glycosidases, resulting in the cleavage of the glycosidic bond to form 2-naphthol and glucose.
Oxidation: Can be oxidized to form corresponding quinones under specific conditions.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: β-glycosidases in aqueous buffer solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Hydrolysis: 2-naphthol and glucose.
Oxidation: Quinones.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
2-Naphthyl B-D-glucopyranoside monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthyl B-D-glucopyranoside monohydrate involves its hydrolysis by β-glycosidases, leading to the release of 2-naphthol and glucose. This hydrolysis reaction is crucial for studying enzyme kinetics and glycosidase activity. The compound’s fluorescent properties allow it to be used as a probe for monitoring various cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthyl B-D-glucopyranoside: Used as a substrate for β-glycosidases and forms an insoluble colored product upon hydrolysis.
4-Methylumbelliferyl B-D-glucopyranoside: Another glycosidase substrate used in enzyme assays.
Phenolphthalein B-D-glucuronide: Utilized in similar applications for studying glycosidase activity.
Uniqueness
2-Naphthyl B-D-glucopyranoside monohydrate is unique due to its non-toxic nature and versatility as a fluorescent probe. Its ability to explore sugar transport, membrane dynamics, and receptor-ligand interactions within cells makes it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13-,14+,15-,16-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMJKVBHWMQGT-DNJQXARPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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